1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-6-11(12)14(13-8)9-4-3-5-10(7-9)15-2/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMICSSNUMFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The reaction conditions typically involve the use of ethanol as a solvent and an acid catalyst to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, in anticancer therapies. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of novel pyrazole derivatives that demonstrated significant cytotoxicity against cancer cells, suggesting that modifications to the pyrazole structure can enhance biological activity .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has also been documented. A study evaluating the antimicrobial activity of synthesized pyrazole compounds found that certain derivatives exhibited potent inhibition against both Gram-positive and Gram-negative bacteria. This suggests the potential for developing new antimicrobial agents based on the pyrazole scaffold .
Synthetic Applications
Multicomponent Reactions
The compound can serve as a key intermediate in multicomponent reactions (MCRs), which are valuable for synthesizing complex organic molecules efficiently. MCRs involving pyrazole derivatives have been employed to generate libraries of biologically active compounds rapidly. For example, the reaction of this compound with various aldehydes has been shown to yield diverse heterocyclic compounds that may possess desirable pharmacological properties .
Case Study 1: Synthesis and Evaluation of Anticancer Agents
In a comprehensive study, researchers synthesized a series of pyrazole derivatives from this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications to the pyrazole structure led to enhanced anticancer activity, demonstrating the compound's potential as a lead structure for further development .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| A | HeLa | 10 |
| B | MCF-7 | 15 |
| C | A549 | 12 |
Case Study 2: Antimicrobial Activity Assessment
Another study focused on assessing the antimicrobial properties of pyrazole derivatives related to this compound. The findings revealed that several synthesized compounds exhibited high inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents.
| Compound | Zone of Inhibition (mm) | Pathogen Tested |
|---|---|---|
| D | 20 | Staphylococcus aureus |
| E | 18 | Escherichia coli |
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by interacting with cytokines and other inflammatory mediators .
Comparison with Similar Compounds
Data Table of Analogs
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound enhances electron density on the phenyl ring, promoting interactions with electron-deficient biological targets. The nitro group in MK57 (3-(3-nitrophenyl)-1H-pyrazol-5-amine) introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to methoxy analogs .
Steric and Lipophilic Effects :
- The tert-butyl group in 3-(tert-Butyl)-1-(3-methoxyphenyl)-1H-pyrazol-5-amine increases molecular weight and lipophilicity (clogP ~3.5), which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. The compound features a five-membered pyrazole ring substituted with a 3-methoxyphenyl group, which enhances its solubility and reactivity, making it a promising candidate in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N3O. Its structural characteristics contribute significantly to its biological activities, particularly in cancer therapeutics and anti-inflammatory applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 201.24 g/mol |
| Solubility | Moderately soluble in organic solvents due to the methoxy group |
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and inflammation.
Antitumor Activity
Several studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. It has shown potential in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation and disruption of microtubule assembly. For instance, at concentrations around 10 µM, it has been observed to enhance caspase-3 activity significantly, indicating its role as an apoptosis inducer .
Anti-inflammatory Activity
In addition to its anticancer effects, this pyrazole derivative has been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
Research Findings and Case Studies
Recent research has provided insights into the specific biological activities of this compound:
- Cell Viability and Cytotoxicity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM, depending on the cell type .
- Apoptosis Induction : The compound's ability to induce apoptosis was confirmed through morphological changes in treated cells and increased levels of apoptotic markers such as caspase-3 .
- Microtubule Destabilization : At concentrations around 20 µM, it has been reported to inhibit microtubule assembly by approximately 40%, suggesting a mechanism that could disrupt mitotic processes in cancer cells .
Summary of Key Studies
| Study | Findings |
|---|---|
| Hwang et al., 2023 | Demonstrated significant inhibition of MDA-MB-231 cell proliferation (IC50 = 10 µM) |
| Wei et al., 2022 | Reported cytotoxic effects on A549 cells with an IC50 of 26 µM |
| Bouabdallah et al., 2022 | Indicated potential for apoptosis induction at low concentrations |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting a pyrazole precursor (e.g., this compound) with acid chlorides in dichloromethane under triethylamine catalysis. Cooling to 0–5°C minimizes side reactions, and purification via column chromatography (silica gel, hexane:ethyl acetate) ensures high purity .
- Key Parameters : Reaction time (4–5 hours), stoichiometric ratios (1:1 for amine:acid chloride), and inert conditions (dry solvent) are critical for yields >70%.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolves bond lengths/angles and supramolecular interactions (e.g., hydrogen bonds). SHELX programs are widely used for refinement .
- NMR spectroscopy : H and C NMR verify substituent positions. For example, the methoxy group (-OCH) appears at δ 3.85 ppm in CDCl .
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 437.41 for nitro-substituted derivatives) confirm molecular weight .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties of this compound derivatives?
- DFT/B3LYP Calculations : Use the 6-311G(d,p) basis set to study HOMO-LUMO gaps, electrostatic potential surfaces (MEP), and Mulliken charges. These predict reactivity sites (e.g., electron-deficient pyrazole rings) and thermodynamic stability .
- Applications : Correlate computed data with experimental results (e.g., UV-Vis spectra) to validate charge-transfer interactions in pharmacological studies .
Q. How can hydrogen bonding patterns in crystalline derivatives inform crystal engineering?
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯N, C–H⋯O) using Etter’s formalism. For example, R_2$$^2(8) motifs stabilize zigzag supramolecular chains in crystals .
- Impact : Hydrogen bonds influence solubility, melting points, and bioavailability. Intramolecular bonds (e.g., S(6) ring motifs) reduce conformational flexibility .
Q. How to resolve contradictions in biological activity data across similar pyrazole derivatives?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Compare analogues with halogen (e.g., -NO, -Cl) vs. methoxy groups. Nitro derivatives often show enhanced antimicrobial activity due to increased electrophilicity .
- Bioassay Conditions : Standardize protocols (e.g., MIC values for antitubercular activity) to minimize variability. For example, derivatives with IC < 10 µM against Mycobacterium tuberculosis are considered potent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
